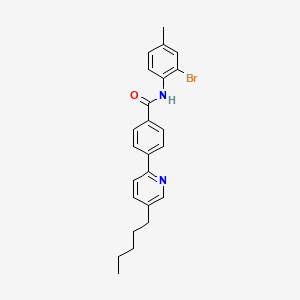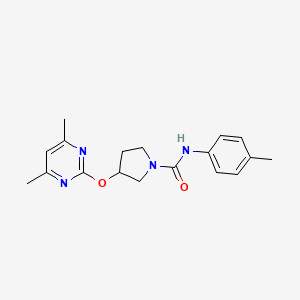
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine-1-carboxamide derivatives has been explored in recent studies. For instance, a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide was synthesized and characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray structural analysis, demonstrating the reliability of the synthesis process . Similarly, a series of new chemical entities, specifically 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, were synthesized, showcasing the versatility of carboxamide derivatives in forming hybrid compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of the synthesized pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction, which was consistent with the optimized structure computed via density functional theory (DFT) using the B3LYP functional with the 6-311G(2d, p) basis set. This indicates a high level of precision in the molecular structure determination of such compounds . Although the specific compound "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide" was not directly studied, the methodologies applied in these papers could be relevant for its structural analysis.
Chemical Reactions Analysis
The studies reviewed do not provide explicit details on the chemical reactions of "this compound". However, the anti-proliferative activity of a related pyrrolidine-1-carboxamide compound on A375 cells was investigated, showing an inhibition rate at a concentration of 5 μM . This suggests that compounds within this class may participate in biological chemical reactions that affect cell proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the use of spectroscopic techniques for characterization implies that these compounds have distinct physical and chemical properties that can be quantified and analyzed. For example, the antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids were evaluated, indicating that these compounds have measurable biological properties . Additionally, the anti-tuberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides was assessed, showing potent activity against various tuberculosis strains, which is indicative of their chemical properties in a biological context .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research efforts have been dedicated to the efficient synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, novel synthesis methods for pyridopyrimidines and related compounds emphasize the importance of pyrimidine in developing new chemical entities with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activities
- Pyrimidine derivatives have been extensively studied for their antimicrobial properties, illustrating the wide range of biological activities that these compounds can exhibit. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further highlights the potential of pyrimidine-based compounds in therapeutic applications, where some derivatives showed promising cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
Molecular Recognition and Drug Design
- Structural analysis and drug design research utilize pyrimidine derivatives for their ability to interact specifically with biological targets, such as DNA or proteins, offering insights into the development of new therapeutic agents with high specificity and efficacy. For example, a study on the recognition of DNA sequences by polyamides containing pyrimidine units demonstrates the potential for designing molecules capable of specific DNA interactions, which is crucial for therapeutic and diagnostic applications (Swalley, Baird, & Dervan, 1996).
Eigenschaften
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYHYHRHYDFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

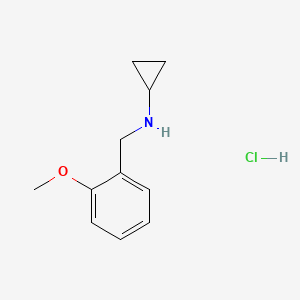
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)




![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)
![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)
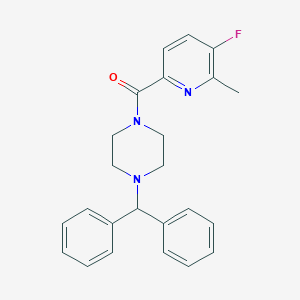
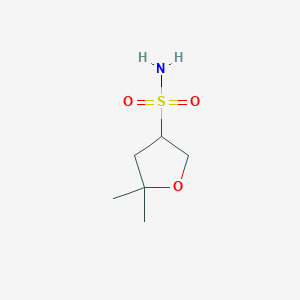
![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
